
Physaline B
Vue d'ensemble
Description
Physalin B is a natural compound found in the plant Physalis angulata L. It belongs to the physalins family, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In recent years, Physalin B has gained attention as a potential therapeutic agent due to its unique chemical structure and promising pharmacological properties.
Applications De Recherche Scientifique
Activité anticancéreuse
La physaline B a été identifiée comme un agent anticancéreux puissant. Elle induit la mort cellulaire par apoptose de manière dépendante de p53 dans les cellules cancéreuses du sein et provoque l'arrêt du cycle cellulaire en phase G2/M. Ceci est significatif car cela suggère que la this compound pourrait être développée comme un agent thérapeutique pour le traitement du cancer du sein .
Effets immunomodulateurs
Les propriétés immunomodulatrices de la this compound sont remarquables. Elle agit sur plusieurs voies de signalisation cellulaire et active différents mécanismes de mort cellulaire ou d'immunomodulation. Ces propriétés font de la this compound un candidat pour le traitement des maladies où le système immunitaire joue un rôle crucial .
Applications antiparasitaires
La this compound s'est montrée efficace contre les infections parasitaires. Par exemple, elle a considérablement réduit le nombre de macrophages et d'amastigotes infectés dans les cultures infectées par L. amazonensis ou L. major, qui sont des types de parasites responsables de la leishmaniose .
Propriétés antimicrobiennes
Le composé présente des activités antimicrobiennes, qui pourraient être exploitées dans le développement de nouveaux antibiotiques ou antiseptiques pour traiter les infections bactériennes .
Potentiel antinociceptif
La this compound a des effets antinociceptifs, ce qui signifie qu'elle pourrait potentiellement être utilisée pour développer de nouveaux médicaments contre la douleur, en particulier pour les douleurs chroniques .
Capacités antivirales
Enfin, les activités antivirales de la this compound suggèrent qu'elle pourrait être utilisée dans le traitement ou la prévention des infections virales, s'ajoutant à l'arsenal des médicaments antiviraux .
Chacune de ces applications démontre la polyvalence de la this compound en tant qu'agent pharmacologique. Les recherches en cours dans ces domaines sont prometteuses pour le développement de nouvelles thérapies pour diverses affections. Les études examinées dans les sources fournissent un aperçu plus approfondi des mécanismes d'action potentiels et des applications thérapeutiques de la this compound .
Mécanisme D'action
Target of Action
Physalin B, a compound found in the Solanaceae family of plants, primarily targets several proteins and transcription factors. One of its primary targets is Nrf2 , a protein that regulates the expression of antioxidant proteins . It also targets AgrA , a key response regulator in the quorum-sensing system of Staphylococcus aureus . In liver fibrosis, Physalin B targets GLI1 , a transcription factor, and HDAC1 , a histone deacetylase .
Mode of Action
Physalin B interacts with its targets in various ways. It activates Nrf2 , which leads to the mitigation of oxidative stress . In Staphylococcus aureus, Physalin B inhibits the binding of AgrA to the agr promoters, reducing the function of hemolytic toxins . In liver fibrosis, Physalin B disrupts the formation of LAP2α/HDAC1 complexes, inhibiting HDAC1 -mediated GLI1 deacetylation .
Biochemical Pathways
Physalin B affects several biochemical pathways. By activating Nrf2 , it enhances the expression of the antioxidant gene HO-1 . It also inhibits the NF-κB pathway to alleviate the inflammatory response . In liver fibrosis, Physalin B inhibits GLI1 activity by non-canonical Hedgehog signaling .
Pharmacokinetics
It’s known that physalin b is a bioactive molecule with a wide range of biological activities . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Physalin B has a variety of molecular and cellular effects. It mitigates oxidative stress, reduces inflammation, and inhibits cell proliferation, migration, and phenotypic transformation . In liver fibrosis, Physalin B attenuates hepatic histopathological injury and collagen accumulation . In Staphylococcus aureus, it reduces the function of hemolytic toxins .
Action Environment
It’s known that physalin b is a versatile molecule that acts in several cell signaling pathways . More research is needed to fully understand how environmental factors influence its action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Physalin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, Physalin B has been shown to inhibit the ubiquitin-proteasome pathway, a critical system for protein degradation in cells . This inhibition leads to the accumulation of ubiquitinated proteins, affecting cellular homeostasis. Additionally, Physalin B induces the formation of autophagosomes, although it results in an incomplete autophagic response . The compound also interacts with microtubules and F-actin microfilaments, leading to changes in their structure and function .
Cellular Effects
Physalin B exerts significant effects on various cell types and cellular processes. In human colon cancer cells, Physalin B inhibits cell viability and induces apoptosis through the cleavage of PARP and caspase-3 . It also promotes the accumulation of LC3-II and p62, markers of autophagy, while decreasing Beclin 1 protein levels . Furthermore, Physalin B affects cell signaling pathways by increasing the phosphorylation of p38, ERK, and JNK, which are involved in stress response and apoptosis . In vascular smooth muscle cells, Physalin B inhibits proliferation, migration, and phenotypic transformation induced by PDGF-BB, primarily through the activation of the Nrf2 pathway .
Molecular Mechanism
At the molecular level, Physalin B exerts its effects through various mechanisms. It inhibits the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and disruption of protein homeostasis . Physalin B also induces mitochondrial reactive oxygen species (mito-ROS) production, which contributes to its cytotoxic effects . The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes such as HO-1, and inhibits the NF-κB pathway, reducing inflammation . Additionally, Physalin B interferes with the interaction between LAP2α and HDAC1, leading to increased acetylation and nuclear translocation of GLI1, which plays a role in liver fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Physalin B change over time. Studies have shown that Physalin B exhibits dose-dependent cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.58 to 15.18 μg/mL . The compound induces apoptosis and autophagy in a time-dependent manner, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to Physalin B can lead to sustained inhibition of cell proliferation and induction of cell death . The stability and degradation of Physalin B in laboratory settings are crucial factors influencing its efficacy and potency.
Dosage Effects in Animal Models
The effects of Physalin B vary with different dosages in animal models. In studies involving mice, Physalin B administration attenuated hepatic histopathological injury and collagen accumulation in a dose-dependent manner . Higher doses of Physalin B were associated with more pronounced antifibrotic effects, including reduced expression of fibrogenic genes and inhibition of hepatic stellate cell activation . At high doses, Physalin B may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Physalin B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes such as HO-1 . Physalin B also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . Additionally, Physalin B affects the biosynthesis of steroid derivatives and flavonoids in Physalis angulata, with methyl-jasmonate treatment enhancing the accumulation of these bioactive compounds .
Transport and Distribution
Within cells and tissues, Physalin B is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with microtubules and F-actin microfilaments . Physalin B’s ability to induce autophagosome formation and affect lysosome function also plays a role in its intracellular distribution . In vascular smooth muscle cells, Physalin B’s effects on proliferation, migration, and phenotypic transformation are mediated by its activation of the Nrf2 pathway .
Subcellular Localization
Physalin B’s subcellular localization is critical for its activity and function. The compound induces the formation of autophagosomes, which are localized in the cytoplasm . Physalin B treatment leads to the blockage of co-localization of autophagosomes and lysosomes, resulting in an incomplete autophagic response . The compound’s interactions with microtubules and F-actin microfilaments also influence its subcellular distribution and effects on cellular structures .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Physalin B involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "potassium carbonate", "magnesium sulfate", "petroleum ether", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide and acetic acid to form 3-(2,3-dimethoxyphenyl)-2-propenoic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride in methanol to form 3-(2,3-dimethoxyphenyl)propanoic acid.", "Step 3: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 4: Reaction of the acid chloride with methylamine in chloroform to form the corresponding amide.", "Step 5: Cyclization of the amide using sulfuric acid to form the bicyclic lactam.", "Step 6: Treatment of the lactam with potassium carbonate in methanol to form Physalin B.", "Step 7: Purification of Physalin B using petroleum ether and magnesium sulfate." ] } | |
Numéro CAS |
23133-56-4 |
Formule moléculaire |
C28H30O9 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
(2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28?/m0/s1 |
Clé InChI |
HVTFEHJSUSPQBK-BLPYFLSOSA-N |
SMILES isomérique |
C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
SMILES canonique |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
melting_point |
271 °C |
Description physique |
Solid |
Synonymes |
NSC-287088 physalin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



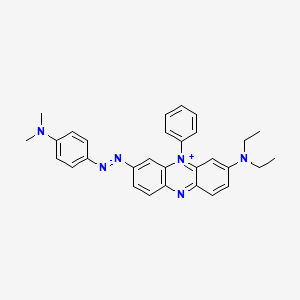


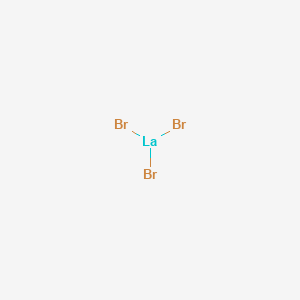


![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
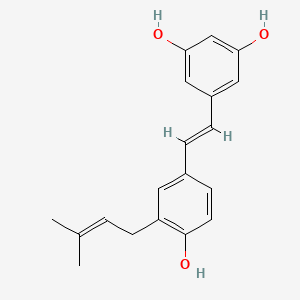

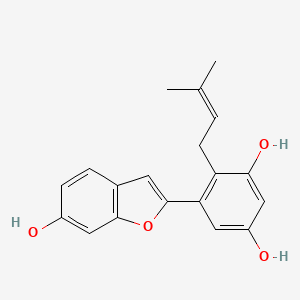

![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
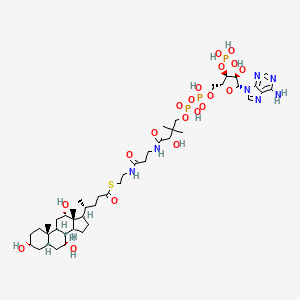
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)